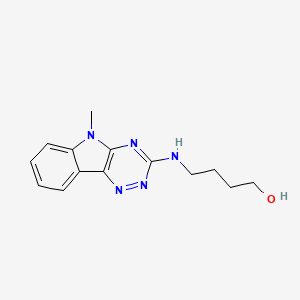

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol

Description

Properties

CAS No. |

34698-79-8 |

|---|---|

Molecular Formula |

C14H17N5O |

Molecular Weight |

271.32 g/mol |

IUPAC Name |

4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-1-ol |

InChI |

InChI=1S/C14H17N5O/c1-19-11-7-3-2-6-10(11)12-13(19)16-14(18-17-12)15-8-4-5-9-20/h2-3,6-7,20H,4-5,8-9H2,1H3,(H,15,16,18) |

InChI Key |

PGYBOYWOJIGERX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCCO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of the target compound generally begins with 3-amino-triazino[5,6-b]indole or its derivatives, which serve as the core scaffold for further functionalization. This intermediate can be prepared via diazotization and subsequent cyclization reactions involving hydrazine derivatives and substituted indole precursors.

General Synthetic Strategy

The preparation of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol involves:

Step 1: Formation of the triazinoindole core

Starting from 3-amino-triazino[5,6-b]indole, diazotization with sodium nitrite in acidic medium at low temperature (around 4 °C) is performed, followed by reaction with nucleophiles such as malononitrile or hydrazine hydrate to form fused polycyclic intermediates.Step 2: Introduction of the amino substituent

The amino group at the 3-position of the triazinoindole is introduced or modified by nucleophilic substitution or condensation reactions with appropriate amines or hydrazine derivatives. For example, hydrazine hydrate treatment converts ester or nitrile groups into hydrazinyl or amino functionalities.Step 3: Attachment of the 1-butanol side chain

The 1-butanol moiety is introduced via nucleophilic substitution or reductive amination reactions involving 4-bromobutanol or 4-chlorobutanol derivatives reacting with the amino group on the triazinoindole core. Alternatively, the amino group can be reacted with 4-hydroxybutanal or related aldehydes to form Schiff bases, which are then reduced to the corresponding amino alcohols.

Detailed Preparation Methodology

Spectroscopic and Analytical Confirmation

IR Spectroscopy : Characteristic bands for NH, OH, and C=N groups confirm the presence of amino and hydroxyl functionalities. For example, NH stretching appears around 3200–3400 cm⁻¹, OH stretching near 3400 cm⁻¹, and C=N stretching near 1600–1650 cm⁻¹.

-

- $$^{1}H$$-NMR shows signals corresponding to aromatic protons of the triazinoindole core, amino protons (broad singlets), and aliphatic protons of the butanol side chain (multiplets around 3.3–4.0 ppm for CH2 groups adjacent to OH and NH).

- $$^{13}C$$-NMR confirms the presence of sp² carbons in the heterocyclic rings and sp³ carbons in the butanol chain.

Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the successful synthesis.

Research Findings and Optimization Notes

The choice of solvent and temperature critically affects the yield and purity of intermediates. For example, refluxing in ethanol or pyridine facilitates cyclization steps, while acidic aqueous media are preferred for diazotization.

Use of hydrazine hydrate is effective for converting ester or nitrile groups into amino functionalities, which are essential for subsequent side chain attachment.

Side chain attachment via nucleophilic substitution with 4-bromobutanol requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Purification is typically achieved by recrystallization from ethanol or chromatographic methods, ensuring high purity for biological testing or further derivatization.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Various amines or halides in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol and related triazinoindole derivatives:

Key Structural and Functional Insights:

Substituent Effects on Solubility: The 1-butanol chain in the target compound introduces a terminal hydroxyl group, likely improving aqueous solubility compared to lipophilic derivatives like N-(4-bromophenyl)-thioacetamide . However, this may reduce membrane permeability compared to aryl-substituted analogs. Pyrazolone derivatives (e.g., 32) exhibit high polarity due to ketone and NH groups, resulting in elevated melting points (>300°C), whereas the target compound’s flexible butanol chain may lower thermal stability .

Synthetic Routes: Most triazinoindole derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:

- Thioacetamide analogs (e.g., compounds 23–27) are prepared by coupling 2-((5-methyltriazinoindol-3-yl)thio)acetic acid with substituted anilines .

- Pyrazolone derivatives (e.g., 32) are formed by cyclizing hydrazine intermediates with ethyl acetoacetate . The target compound’s synthesis likely involves similar strategies, such as reacting 3-amino-5-methyltriazinoindole with 4-bromobutan-1-ol or a protected derivative .

Biological Activity: Antimicrobial Activity: Pyrazolone derivatives (e.g., 32, 33) show broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and fungi (C. albicans), attributed to their ability to disrupt microbial membranes or enzyme function . The target compound’s amino alcohol group may enhance interactions with bacterial efflux pumps or kinases. Protein Binding: Thioacetamide derivatives (e.g., 24, 26) demonstrate high purity (>95%) and stability, making them candidates for hit identification in protein-binding assays .

Spectroscopic Characterization :

- IR and NMR data for analogs (e.g., 32 , 34 ) confirm the presence of key functional groups:

- C=O stretches at ~1650–1700 cm⁻¹ (pyrazolone, acetamide).

- NH protons resonate at δ 10–12 ppm in DMSO-d₆ . The target compound’s NMR spectrum would feature signals for the butanol chain (e.g., δ 3.5–3.7 ppm for CH₂OH) and triazinoindole NH (δ ~11 ppm) .

Biological Activity

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.

- Molecular Formula : C14H17N5O

- Molecular Weight : 271.318 g/mol

- CAS Number : 34698-79-8

Anticancer Properties

Research indicates that compounds containing the triazinoindole structure exhibit notable anticancer activity. For instance, derivatives of triazinoindoles have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating significant antiproliferative effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-butanol derivative | MDA-MB-231 | 2.43–7.84 |

| Other derivatives | HepG2 | 4.98–14.65 |

These findings suggest that this compound could be a promising candidate for further anticancer drug development.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of microtubule assembly. In vitro studies have shown that it can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research has demonstrated that analogs can reduce pro-inflammatory cytokine production in various models:

| Model | Cytokine Inhibition (%) |

|---|---|

| LPS-stimulated macrophages | 97.7% at 10 μM |

| THP1 human monocytic cells | Significant reduction in TNFα |

These results indicate that this compound may have therapeutic potential in treating inflammatory diseases.

Study on Microtubule Dynamics

A study involving molecular docking simulations revealed that the compound binds effectively to the colchicine-binding site on tubulin. This interaction is crucial for its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells.

In Vivo Studies

In vivo studies have confirmed the efficacy of related compounds in reducing tumor growth in animal models. For example, a derivative demonstrated significant tumor suppression in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.